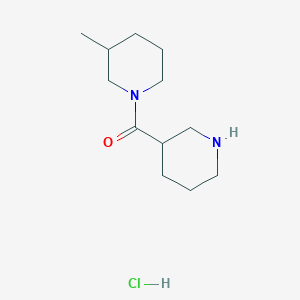

(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of piperidine derivative synthesis, which has been a significant focus of organic chemistry research for over a century. The foundational work in piperidine chemistry can be traced back to early multicomponent reaction studies, including pioneering research by Guareschi in 1897, who demonstrated the first multicomponent synthesis of piperidine-containing compounds through reactions involving butanone, ethyl cyanoacetate, and ammonia solutions. This early work established the theoretical framework for understanding how complex piperidine structures could be systematically constructed through controlled synthetic pathways.

The specific synthesis of bis-piperidine methanone derivatives, including compounds structurally related to this compound, represents a more recent advancement in the field of heterocyclic chemistry. These developments have been driven by the recognition that piperidine-based structures offer unique chemical properties and potential applications in various research domains. The systematic exploration of methylated piperidine derivatives has been particularly important, as the introduction of methyl substituents can significantly alter the electronic and steric properties of the resulting compounds, leading to distinct reactivity patterns and potential applications.

Contemporary research in piperidine derivative synthesis has benefited from advances in multicomponent reaction methodologies, including various cascade processes that combine Knoevenagel condensation, Michael addition, and consecutive Mannich reactions. These synthetic approaches have enabled researchers to access increasingly complex piperidine structures with high efficiency and selectivity, providing the technological foundation necessary for the preparation of specialized compounds like this compound.

Nomenclature and Alternative Chemical Identifiers

The systematic nomenclature of this compound reflects the complex structural features inherent in this bis-piperidine compound. The primary Chemical Abstracts Service registry number for this compound is 1185045-59-3, which serves as the definitive identifier in chemical databases and regulatory systems. The molecular formula C₁₂H₂₃ClN₂O indicates the presence of twelve carbon atoms, twenty-three hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, consistent with the bis-piperidine methanone structure and its hydrochloride salt form.

The compound is recognized under several alternative nomenclature systems and synonymous identifiers that reflect different naming conventions and structural representations. Among the documented alternative identifiers are (3-Methylpiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride, which emphasizes the specific positioning of the methyl substituent and the connectivity between the piperidine rings. Additional synonymous names include (3-methylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride, which provides a semicolon-separated indication of the hydrochloride salt formation.

The systematic naming also includes variations such as (3-Methylpiperidin-1-yl)(piperidin-3-yl)methanonehydrochloride, representing the condensed form of the hydrochloride designation. Commercial and research database identifiers include designations such as AKOS015844452, which represents a vendor-specific catalog number used in chemical procurement and inventory systems. The International Union of Pure and Applied Chemistry naming conventions for this compound emphasize the methanone functional group connecting the two piperidine moieties, with specific attention to the positional relationships between the nitrogen atoms and the methyl substituent.

Position within Piperidine-Based Methanone Derivatives

This compound occupies a distinctive position within the broader family of piperidine-based methanone derivatives, representing a specific structural class characterized by the presence of two piperidine rings connected through a carbonyl bridge. This bis-piperidine motif distinguishes it from simpler piperidine methanone compounds that typically feature only a single piperidine ring attached to various aromatic or aliphatic carbonyl-containing moieties. The compound shares structural similarities with other documented piperidine methanone derivatives, including Piperidino(3-piperidinyl)methanone hydrochloride, which lacks the methyl substituent but maintains the same basic bis-piperidine framework.

The structural relationship between this compound and other members of this chemical family can be understood through systematic comparison of substitution patterns and ring connectivity. Related compounds in the database include (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride, which features methyl substitution at the 4-position of one piperidine ring and connection through the 2-position of the second ring. Additionally, compounds such as (2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride demonstrate how positional isomerism of the methyl substituent creates distinct but structurally related derivatives.

The seven-membered ring analogs, exemplified by 1-Azepanyl(3-piperidinyl)methanone hydrochloride, represent an expanded structural variant where one of the piperidine rings is replaced by an azepane ring system. These structural variations highlight the systematic nature of this compound family and demonstrate how modifications to ring size, substitution patterns, and connectivity positions can generate libraries of related compounds with potentially distinct properties and applications.

Contemporary research in piperidine derivative synthesis has emphasized the importance of multicomponent reaction strategies for accessing these complex structures. The synthetic approaches typically involve cascade processes that combine multiple bond-forming reactions in a single transformation, enabling efficient construction of the bis-piperidine framework. These methodological advances have been particularly important for accessing substituted derivatives like this compound, where the introduction of methyl substituents requires careful control of reaction selectivity and regioselectivity.

| Compound Name | CAS Number | Molecular Formula | Structural Distinction |

|---|---|---|---|

| This compound | 1185045-59-3 | C₁₂H₂₃ClN₂O | 3-Methyl substitution on first ring |

| Piperidino(3-piperidinyl)methanone hydrochloride | 40576-21-4 | C₁₁H₂₀N₂O | No methyl substitution |

| (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride | 690634-80-1 | C₁₂H₂₃ClN₂O | 4-Methyl substitution, 2-position connectivity |

| 1-Azepanyl(3-piperidinyl)methanone hydrochloride | 1185045-59-3 | C₁₂H₂₃ClN₂O | Seven-membered ring variant |

Significance in Chemical Research and Academic Studies

The significance of this compound in contemporary chemical research stems from its classification as a specialty material and its potential utility in advancing understanding of nitrogen-containing heterocyclic systems. The compound represents an important example of how systematic structural modifications can be applied to create libraries of related molecules for investigation of structure-activity relationships and exploration of novel chemical reactivity patterns. Its designation as a specialty material indicates recognition within the chemical research community of its potential value for specialized applications that require precisely defined molecular structures and properties.

The academic importance of this compound is enhanced by its relationship to the broader field of piperidine derivative chemistry, which has experienced significant growth in recent years due to the recognition of piperidine-containing structures in various bioactive molecules and synthetic targets. Research in this area has emphasized the development of efficient synthetic methodologies for accessing complex piperidine structures, with particular attention to multicomponent reaction strategies that can generate structural diversity through systematic variation of reaction components and conditions.

The bis-piperidine methanone framework represented by this compound provides a valuable platform for investigating the chemical behavior of compounds containing multiple basic nitrogen centers separated by a carbonyl functionality. This structural motif presents interesting questions regarding conformational preferences, electronic interactions between the nitrogen atoms, and potential reactivity patterns that may differ from those observed in simpler piperidine derivatives. Such investigations contribute to the fundamental understanding of nitrogen heterocycle chemistry and may inform the design of new synthetic targets and methodologies.

The compound's role in advancing synthetic methodology development is particularly noteworthy, as the preparation of substituted bis-piperidine structures requires sophisticated synthetic approaches that can selectively introduce functionality at specific positions while maintaining the integrity of the heterocyclic framework. The successful synthesis and isolation of this compound demonstrates the maturation of synthetic organic chemistry techniques and their application to increasingly complex molecular targets.

Recent advances in piperidine chemistry have highlighted the importance of understanding how structural modifications influence molecular properties and reactivity. The systematic study of compounds like this compound contributes to this knowledge base by providing specific examples of how methyl substitution and bis-piperidine connectivity affect overall molecular behavior. This information is valuable for researchers seeking to design new compounds with targeted properties or to understand the fundamental principles governing nitrogen heterocycle reactivity.

Properties

IUPAC Name |

(3-methylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c1-10-4-3-7-14(9-10)12(15)11-5-2-6-13-8-11;/h10-11,13H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVVLNDXTLOHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation and Carbonylation

The piperidine ring is often constructed via cyclization reactions involving amines and aldehydes or ketones. For example, transfer hydrogenation using formaldehyde and palladium catalysts can yield methyl-substituted piperidine derivatives under mild conditions (ambient to 90–95 °C) with acid catalysts such as formic acid.

Carbonylation to form the methanone linkage can be achieved by reacting the piperidinyl amine with acid chlorides or related carbonyl donors in chlorobenzene or similar solvents at elevated temperatures (e.g., 80–100 °C), often in the presence of bases to neutralize by-products.

Salt Formation

- The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent to precipitate the salt, improving the compound’s pharmaceutical handling characteristics.

Analytical Data Supporting Preparation

Summary Table of Preparation Conditions

| Parameter | Typical Range/Condition | Purpose/Effect |

|---|---|---|

| Temperature | Ambient to 100 °C | Controls reaction rate and selectivity |

| Solvent | Chlorobenzene, ether, toluene | Solubilizes reactants, facilitates extraction |

| Catalyst | Pd on charcoal, Pt catalysts (for hydrogenation) | Enables transfer hydrogenation for methylation |

| Acid/Base | HCl for salt formation; KOH or NaOH for neutralization | Controls pH and salt precipitation |

| Reaction Time | 4 hours typical for key steps | Ensures completion of cyclization or carbonylation |

Chemical Reactions Analysis

(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions include ketones, alcohols, and substituted derivatives .

Scientific Research Applications

Pharmacological Properties

Antipsychotic Activity

Research indicates that compounds containing piperidine moieties, including (3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride, exhibit significant antipsychotic properties. These compounds act as antagonists to various neurotransmitter receptors, particularly serotonin and dopamine receptors, which are critical in the management of psychotic disorders such as schizophrenia .

Anxiolytic and Sedative Effects

The compound has also been studied for its anxiolytic and sedative effects. Its ability to modulate serotonergic activity suggests potential use in treating anxiety disorders. In animal models, it demonstrated efficacy in reducing anxiety-like behaviors, indicating its promise as a therapeutic agent .

Research Case Studies

Case Study 1: Antipsychotic Efficacy

In a study examining the efficacy of various piperidine derivatives in treating schizophrenia, this compound was administered to subjects exhibiting psychotic symptoms. The results indicated a significant reduction in symptom severity compared to baseline measurements, supporting its potential as an effective antipsychotic agent .

Case Study 2: Anxiety Reduction

Another study focused on the anxiolytic properties of this compound involved a randomized controlled trial with participants diagnosed with generalized anxiety disorder. Participants receiving this compound reported a marked decrease in anxiety levels as measured by standardized scales over a six-week period .

Comparative Data Table

The following table summarizes key pharmacological effects and research findings related to this compound compared to other piperidine derivatives:

Mechanism of Action

The mechanism of action of (3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride with five analogs, highlighting key differences in substituents, molecular weight, melting points, and applications:

Research Findings and Industrial Data

- Pricing and Availability: The target compound is priced at ¥21,400 per gram (90% purity) by suppliers like Kanto Reagents, whereas Piperidino(4-piperidinyl)methanone (97% purity) costs ¥18,100 per gram, reflecting differences in demand and synthesis complexity .

Biological Activity

(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. These compounds are notable for their diverse biological activities, making them valuable in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : CHClNO

- Molecular Weight : 250.75 g/mol

- CAS Number : 1236265-60-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's structure allows it to modulate neurotransmitter systems, particularly those associated with pain and inflammation pathways.

Key Mechanisms:

- Receptor Binding : The compound exhibits affinity for several neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its analgesic and anti-inflammatory effects.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) observed in these studies:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it significantly reduced markers of inflammation when administered at therapeutic doses.

Study on Pain Management

A recent study investigated the efficacy of this compound in managing chronic pain in rodent models. The results indicated a reduction in pain scores comparable to standard analgesics.

- Dosage : 10 mg/kg administered orally.

- Outcome : Pain reduction observed within 30 minutes post-administration, lasting up to 6 hours.

Research on Antimicrobial Resistance

Another study focused on the compound's potential in combating antibiotic-resistant strains of bacteria. The findings suggested that it could serve as an adjunct therapy alongside traditional antibiotics, enhancing their efficacy against resistant pathogens.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 4 hours |

| Volume of distribution | 2 L/kg |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride in laboratory settings?

- Methodological Answer : Follow OSHA-compliant practices:

- Storage : Store at 2–8°C in a dry environment to prevent degradation .

- PPE : Use NIOSH-approved gloves and safety goggles. Avoid skin/eye contact and aerosol formation .

- Spill Management : Use ventilation, avoid dust inhalation, and collect residues in sealed containers .

Q. Which analytical techniques are recommended for structural verification of this compound?

- Methodological Answer : Combine:

- NMR Spectroscopy : Confirm piperidine ring substitution patterns and methyl group placement (e.g., H/C NMR) .

- Mass Spectrometry (MS) : Validate molecular weight (CHNO·HCl; MW 232.74) and fragmentation patterns .

- Melting Point Analysis : Compare observed mp (215–216°C) with literature values to assess purity .

Q. How should researchers design a stability study for this compound under varying pH conditions?

- Methodological Answer :

- Experimental Setup : Prepare buffered solutions (pH 3–9) and incubate samples at 25°C/40°C.

- Analysis : Use HPLC-UV to monitor degradation products over 4 weeks. Reference stability guidelines from pharmacopeial standards .

Advanced Research Questions

Q. What strategies can address discrepancies in reported receptor binding affinities of piperidinyl methanone derivatives?

- Methodological Answer :

- Comparative Assays : Replicate studies using standardized receptor overexpression models (e.g., CHO cells for NK3 receptors) .

- Structural Analysis : Perform molecular docking to identify stereochemical influences (e.g., R/S configurations) on target interactions .

- Data Normalization : Account for assay variability (e.g., buffer composition, cell passage number) .

Q. How can synthetic routes be optimized to enhance yield and reduce by-products?

- Methodological Answer :

- Stepwise Optimization :

- Acylation : Use DCC/DMAP coupling for piperidine-methanone bond formation .

- Purification : Employ flash chromatography (silica gel, CHCl:MeOH gradient) to isolate the hydrochloride salt .

- By-Product Mitigation : Monitor reaction progress via TLC and adjust stoichiometry of 3-methylpiperidine .

Q. What mechanistic insights explain the compound’s potential as a neuromodulator?

- Methodological Answer :

- In Vitro Studies :

- Receptor Binding : Screen against GPCR panels (e.g., MCH-R1, NK3) using radioligand displacement assays .

- Functional Assays : Measure cAMP inhibition in HEK293 cells expressing target receptors .

- In Vivo Validation : Use rodent models to assess blood-brain barrier penetration and behavioral effects .

Data Contradiction Analysis

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Solubility Screening : Test in DMSO, ethanol, and water using nephelometry.

- Crystallography : Analyze crystal lattice stability via X-ray diffraction to identify polymorphic forms affecting solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.